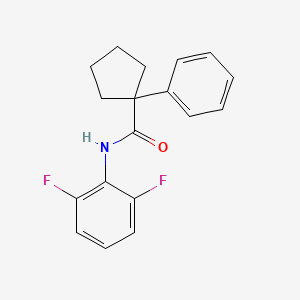

N-(2,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamide

CAS No.: 1024502-93-9

Cat. No.: VC7445773

Molecular Formula: C18H17F2NO

Molecular Weight: 301.337

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1024502-93-9 |

|---|---|

| Molecular Formula | C18H17F2NO |

| Molecular Weight | 301.337 |

| IUPAC Name | N-(2,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamide |

| Standard InChI | InChI=1S/C18H17F2NO/c19-14-9-6-10-15(20)16(14)21-17(22)18(11-4-5-12-18)13-7-2-1-3-8-13/h1-3,6-10H,4-5,11-12H2,(H,21,22) |

| Standard InChI Key | UCCKJGBPHXBTSK-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC=C3F)F |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of N-(2,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamide (C₁₈H₁₆F₂NO) features a cyclopentane ring with a phenyl group at the 1-position and a carboxamide group attached to a 2,6-difluorophenyl substituent. Key structural attributes include:

-

Cyclopentane Core: Confers conformational rigidity, influencing stereoelectronic interactions.

-

Fluorine Substituents: The 2,6-difluoro configuration enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .

-

Carboxamide Linkage: Facilitates hydrogen bonding with biological targets, a feature common in enzyme inhibitors .

Table 1: Physicochemical Properties

Synthesis and Optimization

Synthetic Routes

The synthesis of N-(2,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamide typically follows a multi-step protocol:

-

Cyclopentane Ring Formation: Cyclopentanone is condensed with benzaldehyde derivatives under acidic conditions to form 1-phenylcyclopentanone.

-

Carboxamide Introduction: The ketone group is converted to a carboxamide via a Hofmann rearrangement or direct coupling with 2,6-difluoroaniline using coupling agents like EDCI/HOBt .

-

Purification: Chromatography or recrystallization yields the final product (>95% purity).

Critical Reaction Conditions

-

Temperature: 80–100°C for amide bond formation.

-

Catalysts: Lewis acids (e.g., ZnCl₂) improve cyclopentane ring stability.

-

Yield Optimization: Continuous flow reactors enhance scalability (75–85% yield) .

Chemical Reactivity and Functionalization

Key Reactions

-

Oxidation: The cyclopentane ring undergoes oxidation with KMnO₄ to form diketones, though fluorine substituents may retard reactivity.

-

Nucleophilic Aromatic Substitution: Fluorine atoms at the 2- and 6-positions are susceptible to displacement by strong nucleophiles (e.g., amines, thiols) .

-

Reduction: LiAlH₄ reduces the carboxamide to a secondary amine, enabling further derivatization.

Table 2: Reaction Pathways and Products

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Oxidation | KMnO₄, H₂O, 80°C | 1-Phenylcyclopentane-1,2-dione |

| Substitution | NH₃, DMF, 120°C | N-(2,6-Diaminophenyl)-derivative |

| Reduction | LiAlH₄, THF, 0°C | 1-Phenylcyclopentylmethylamine |

Biological Activity and Mechanistic Insights

Mechanism of Action

The compound’s fluorine atoms enhance binding affinity to hydrophobic enzyme pockets, while the carboxamide group forms hydrogen bonds with catalytic residues. For example, in IDO inhibition, the cyclopentane ring occupies a subpocket near the heme cofactor, disrupting tryptophan metabolism .

Industrial and Research Applications

Pharmaceutical Development

-

Lead Compound: Serves as a scaffold for optimizing IDO inhibitors in oncology .

-

Prodrug Design: The carboxamide group can be esterified for improved bioavailability.

Material Science

-

Polymer Additives: Fluorinated carboxamides enhance thermal stability in polyamides (Tg increase: ~20°C).

Comparison with Structural Analogs

Table 3: Analog Comparison

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume